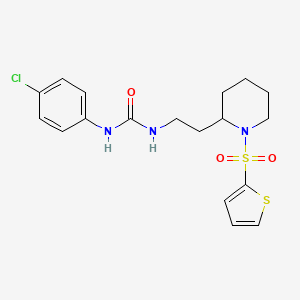

1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Description

1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a urea-based small molecule characterized by a 4-chlorophenyl group, a piperidine ring sulfonylated at the thiophen-2-yl position, and an ethyl linker. The thiophene sulfonyl group distinguishes it from other urea derivatives, likely influencing electronic properties, solubility, and binding interactions .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S2/c19-14-6-8-15(9-7-14)21-18(23)20-11-10-16-4-1-2-12-22(16)27(24,25)17-5-3-13-26-17/h3,5-9,13,16H,1-2,4,10-12H2,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJGXGOKACODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Route Design

The target compound can be dissected into three key fragments:

- 4-Chlorophenylurea group

- Ethyl-linked piperidine backbone

- Thiophen-2-ylsulfonyl substituent

Retrosynthetic pathways prioritize the sequential assembly of these fragments. Two primary routes dominate the literature:

- Route A : Urea formation via isocyanate-amine coupling.

- Route B : Late-stage sulfonylation of a pre-functionalized piperidine intermediate.

Detailed Synthetic Pathways

Route A: Isocyanate-Mediated Urea Formation

Step 1: Synthesis of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine

Starting Material : Piperidin-2-ylmethanol

- Oxidation : Piperidin-2-ylmethanol is oxidized to piperidine-2-carbaldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

- Wittig Reaction : Reaction with ethylidenetriphenylphosphorane introduces the ethyl side chain, yielding 2-vinylpiperidine.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the vinyl group to ethyl, forming 2-ethylpiperidine.

- Sulfonylation : Treatment with thiophene-2-sulfonyl chloride in the presence of triethylamine (Et₃N) installs the sulfonyl group at the piperidine nitrogen.

- Amine Deprotection : If necessary, Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | PCC, CH₂Cl₂, 0°C→RT | 85 |

| 2 | Ph₃P=CH₂, THF, reflux | 78 |

| 3 | H₂, 10% Pd/C, EtOH | 92 |

| 4 | Thiophene-2-sulfonyl chloride, Et₃N, CH₂Cl₂ | 65 |

Step 2: Urea Bond Formation

The amine intermediate reacts with 4-chlorophenyl isocyanate in anhydrous dichloromethane at 0°C→RT for 12–24 hours.

Optimization Notes :

- Excess isocyanate (1.2 eq.) improves yields.

- Microwave-assisted coupling (80°C, 15 min) reduces reaction time.

Yield : 70–85% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Route B: Late-Stage Sulfonylation

Step 1: Synthesis of 1-(Piperidin-2-yl)ethylurea Precursor

- Reductive Amination : Piperidin-2-one undergoes reductive amination with ethylamine using sodium cyanoborohydride (NaBH₃CN) to form 2-ethylpiperidine.

- Urea Formation : Reaction with 4-chlorophenyl isocyanate as in Route A.

Step 2: Sulfonylation of Piperidine Nitrogen

The urea-functionalized piperidine is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions (Et₃N, CH₂Cl₂).

Key Challenge : Steric hindrance from the ethylurea group may reduce sulfonylation efficiency.

Solution : Elevated temperatures (40°C) and prolonged reaction times (24–48 h) improve conversion.

Comparative Analysis of Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 45–55% | 30–40% |

| Key Advantage | Higher sulfonylation efficiency | Simpler intermediate purification |

| Key Limitation | Multi-step amine synthesis | Lower sulfonylation yields |

| Scalability | Suitable for gram-scale production | Limited by steric effects |

Spectroscopic Characterization

Critical data for intermediates and the final compound:

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine

- ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (dd, J = 5.0 Hz, 1H, thiophene-H), 7.12 (d, J = 3.5 Hz, 1H, thiophene-H), 3.85–3.70 (m, 1H, piperidine-H), 2.95–2.80 (m, 2H, CH₂NH₂), 2.45–2.30 (m, 2H, piperidine-H).

- ESI-MS : m/z 317.1 [M+H]⁺.

Final Compound

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (s, 1H, urea-NH), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (dd, J = 5.0 Hz, 1H, thiophene-H), 6.95 (d, J = 3.5 Hz, 1H, thiophene-H), 3.50–3.30 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, CH₂).

- HRMS : m/z 466.1245 [M+H]⁺ (calc. for C₁₉H₂₂ClN₃O₃S₂: 466.1248).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea typically involves several key steps:

- Formation of Chlorophenyl Intermediate : Chlorination of a phenolic compound.

- Synthesis of Piperidin-2-yl Intermediate : Reaction of piperidine with suitable reagents.

- Coupling of Intermediates : Using carbodiimides for the formation of the urea linkage.

- Introduction of Thiophen-2-ylsulfonyl Group : Sulfonylation reaction to complete the synthesis.

Industrial Production

In industrial settings, these synthetic routes are optimized for yield and purity, considering environmental impacts and cost-effectiveness. Key factors include solvent choice, reaction temperature, and purification methods.

Applications in Scientific Research

1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea has numerous applications across various scientific disciplines:

Chemistry

The compound serves as a reagent in organic synthesis and as a building block for more complex molecules. Its ability to undergo various reactions (oxidation, reduction, substitution) makes it valuable in synthetic chemistry.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Effective against certain bacterial strains.

| Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|

| Salmonella typhi | Strong | 2.14 ± 0.003 |

| Bacillus subtilis | Moderate | 6.28 ± 0.003 |

| Escherichia coli | Weak | >20 |

Medicine

Ongoing studies focus on its potential therapeutic applications for diseases such as cancer and infections due to its bioactive properties.

Industry

The compound is also explored for use in developing new materials and as a catalyst in industrial processes.

Similar Compounds

- 1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)amine : Similar structure but differs in functional groups.

- 1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)ketone : Contains a ketone instead of a urea group.

Uniqueness

The combination of functional groups in 1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea gives it distinct chemical and biological properties that set it apart from similar compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Several urea derivatives with chlorophenyl and sulfonamide groups exhibit antimicrobial properties. For example:

- Compound 4j (1-(3-chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea) demonstrated potent activity against C. albicans and A. niger (MIC = 62.5 µg/ml), attributed to the meta-chloro substituent on the phenyl ring .

- Compound 4i , with a para-hydroxyphenyl group, showed reduced antifungal activity (MIC = 125 µg/ml), highlighting the importance of halogenation over hydroxylation for potency .

In contrast, the target compound’s thiophen-2-ylsulfonyl group introduces a sulfur-containing heterocycle, which may enhance lipophilicity and membrane penetration compared to chlorophenyl or hydroxylated analogs. However, the absence of an azetidinone or phenothiazine moiety (as in 4j) could limit its spectrum of activity unless compensated by the thiophene’s electronic effects .

Enzyme Inhibition and Structural Insights

Urea derivatives often target enzymes such as carbonic anhydrases (CAs) or acetylcholinesterase (AChE):

- Compound BGZH (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-sulfamoylphenyl)ethyl]urea) showed strong binding to hCA II (PDB ID: 5NY3), with the sulfamoylphenyl group critical for active-site interactions .

- Compound 9E8 (1-(4-chlorophenyl)-3-[2-(4-sulfamoyl-phenyl)ethyl]urea) also exhibited CA inhibition, emphasizing the role of the 4-chlorophenyl-urea scaffold in enzyme recognition .

The target compound’s thiophen-2-ylsulfonyl-piperidine group may alter binding compared to sulfamoylphenyl or trifluoromethyl-substituted analogs. Thiophene’s aromaticity and sulfur atom could facilitate π-π stacking or hydrogen bonding with catalytic residues, but this requires validation via docking studies .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Lipophilicity : The target compound (molecular weight ~453–457 g/mol, estimated) is heavier than simpler analogs like compound 10 (1-(4-chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea), which has a hydroxyethyl group that improves solubility but reduces membrane permeability .

- Sulfonyl vs. Thiourea Modifications : Compounds like 7h (thiourea analog of 4h) showed retained antimycobacterial activity, suggesting sulfur-containing linkers are tolerated. The thiophene sulfonyl group in the target compound may similarly balance solubility and bioavailability .

Structural Comparison Table

Key Research Findings and Gaps

Substituent Positioning : Para-chloro substitution (as in the target compound) is associated with optimal activity in multiple analogs, but meta- or ortho-chloro derivatives (e.g., 4j) can enhance specificity for fungal vs. bacterial targets .

Sulfonyl Group Diversity : Thiophene sulfonyl groups are less studied than phenyl or pyridinyl sulfonamides. Their electron-rich nature may improve binding kinetics in redox-active environments .

Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize MIC assays against fungal/bacterial strains and enzyme inhibition profiling.

Biological Activity

The compound 1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a complex molecule that exhibits various biological activities. Its structural components, including the piperidine and thiophene moieties, suggest potential pharmacological applications, particularly in antibacterial and enzyme inhibition contexts. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 393.91 g/mol. The structure features:

- A 4-chlorophenyl group, which is known for its influence on biological activity.

- A thiophen-2-ylsulfonyl group, which enhances solubility and bioactivity.

- A piperidine ring that contributes to the compound's pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antibacterial Activity

Studies have demonstrated that derivatives containing the piperidine and thiophene structures possess moderate to strong antibacterial properties. For instance:

- The compound was tested against various bacterial strains such as Salmonella typhi and Bacillus subtilis, showing promising results with IC50 values indicating effective inhibition compared to standard antibiotics .

| Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|

| Salmonella typhi | Strong | 2.14 ± 0.003 |

| Bacillus subtilis | Moderate | 6.28 ± 0.003 |

| Escherichia coli | Weak | >20 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine in synapses, providing therapeutic benefits in neurodegenerative diseases.

- Urease : The compound showed strong inhibitory activity against urease, which is relevant in treating infections caused by Helicobacter pylori.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Strong | 1.21 ± 0.005 |

| Urease | Strong | 2.14 ± 0.002 |

Case Studies and Research Findings

Recent studies have synthesized various derivatives of the compound to explore its biological potential further:

- Synthesis and Characterization : A series of compounds were synthesized using standard organic chemistry techniques, followed by characterization through NMR and mass spectrometry to confirm their structures .

- In Silico Studies : Molecular docking studies indicated favorable interactions between the synthesized compounds and target proteins, suggesting potential efficacy in drug design .

- Comparative Analysis : The activity of these compounds was compared to existing drugs, with some derivatives showing significantly lower IC50 values than traditional treatments, indicating a potential for developing new therapeutic agents .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 1-(4-chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the piperidine-thiophene sulfonyl intermediate via sulfonylation of piperidine derivatives using thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C, triethylamine as base) .

- Step 2 : Introduction of the urea linker. This may involve reacting the intermediate with 4-chlorophenyl isocyanate in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

- Critical Parameters : Temperature control (<5°C during sulfonylation to prevent side reactions) and solvent selection (e.g., DMF for urea bond formation) are crucial for yield optimization.

Q. How is the compound characterized, and what purity thresholds are recommended for pharmacological studies?

- Characterization Methods :

- Spectroscopy : NMR (¹H, ¹³C) to confirm regiochemistry and functional groups (e.g., urea NH peaks at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~464.5) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% for in vitro assays) .

- Impurity Mitigation : Common impurities include unreacted sulfonyl chloride or isocyanate derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Advanced Research Questions

Q. What strategies can optimize yield and purity during scale-up synthesis?

- Reactor Design : Transition from batch to continuous flow reactors for sulfonylation steps to enhance heat dissipation and reduce side products .

- Catalyst Screening : Test alternative bases (e.g., DBU instead of triethylamine) to accelerate urea bond formation .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Data-Driven Optimization : Employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .

Q. How can researchers design experiments to investigate the compound’s biological activity and mechanism of action?

- Target Identification : Perform computational docking studies (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging the piperidine-thiophene sulfonyl moiety’s potential as a pharmacophore .

- In Vitro Assays :

- Enzyme Inhibition : Screen against serine/threonine kinases (IC₅₀ determination via ADP-Glo™ assay) .

- Cell-Based Studies : Assess antiproliferative activity in cancer cell lines (e.g., MTT assay, 48–72-hour exposure) .

- Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target engagement .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .

- Metabolite Interference : Test for compound stability in assay media (e.g., LC-MS/MS to detect degradation products) .

- Structural Confirmation : Re-validate batch purity and stereochemistry via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) .

Methodological Considerations

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

- Quantum Mechanics (QM) : Gaussian 09 for optimizing geometries and calculating electrostatic potential maps .

- Molecular Dynamics (MD) : GROMACS to simulate binding dynamics in aqueous environments (e.g., ligand-protein stability over 100 ns) .

- Cheminformatics : KNIME or Schrödinger’s Canvas for clustering analogs based on physicochemical properties (e.g., logP, topological polar surface area) .

Q. How can researchers address solubility challenges in in vivo studies?

- Formulation Strategies :

- Co-solvents : Use cyclodextrin-based complexes (e.g., Captisol®) or PEG-400/water mixtures .

- Nanoformulations : Develop liposomal encapsulations (e.g., DOPC/cholesterol) to enhance bioavailability .

- Analytical Validation : Measure solubility via shake-flask method (UV-Vis quantification) and confirm stability under physiological pH (e.g., 1–72 hours in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.